Indopred

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

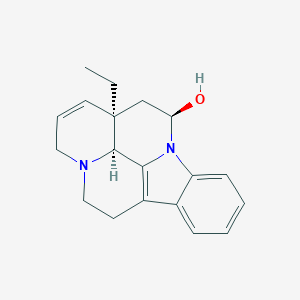

Indopred is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone and has anti-inflammatory and immunosuppressive properties. Indopred is commonly used in laboratory experiments to study the effects of glucocorticoids on various biological processes.

Wissenschaftliche Forschungsanwendungen

Indopred is widely used in scientific research to study the effects of glucocorticoids on various biological processes. It is commonly used to induce immunosuppression in animal models of autoimmune diseases and to study the effects of glucocorticoids on gene expression and protein synthesis. Indopred is also used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.

Wirkmechanismus

Indopred exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates gene expression and protein synthesis. Indopred also inhibits the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.

Biochemische Und Physiologische Effekte

Indopred has a wide range of biochemical and physiological effects, including the suppression of immune responses, the inhibition of inflammation, and the modulation of gene expression and protein synthesis. It also affects the metabolism of carbohydrates, proteins, and fats, and can cause changes in blood pressure, electrolyte balance, and bone density.

Vorteile Und Einschränkungen Für Laborexperimente

Indopred has several advantages for laboratory experiments, including its well-established synthesis method, its high purity, and its known mechanism of action. It is also relatively inexpensive and widely available. However, Indopred has some limitations, including its potential for non-specific effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on Indopred. One area of interest is the development of more selective glucocorticoid receptor agonists that can target specific tissues or cell types. Another area of interest is the development of new formulations of Indopred that can improve its solubility and bioavailability. Finally, there is a need for further studies on the long-term effects of Indopred on various physiological systems, including the immune system, the cardiovascular system, and the skeletal system.

Conclusion:

In conclusion, Indopred is a synthetic glucocorticoid that is widely used in scientific research. Its well-established synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a valuable tool for studying the effects of glucocorticoids on various biological processes. However, its potential for non-specific effects and limited solubility in aqueous solutions should be taken into consideration when designing experiments. Further research is needed to develop more selective glucocorticoid receptor agonists and to investigate the long-term effects of Indopred on various physiological systems.

Synthesemethoden

Indopred is synthesized by the reaction of prednisolone with acetic anhydride in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The synthesis of Indopred is well-established and has been described in numerous publications.

Eigenschaften

CAS-Nummer |

118462-63-8 |

|---|---|

Produktname |

Indopred |

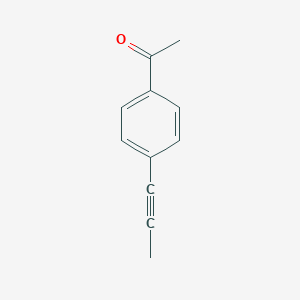

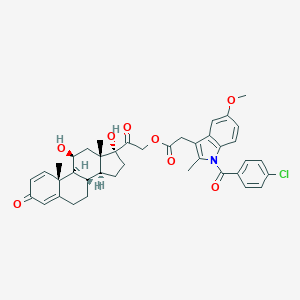

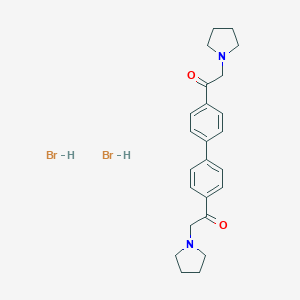

Molekularformel |

C40H42ClNO8 |

Molekulargewicht |

700.2 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

JTDRVDCAXRMCGS-YMLVGWPTSA-N |

Isomerische SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)[C@]4(CC[C@@H]5[C@@]4(C[C@@H]([C@H]6[C@H]5CCC7=CC(=O)C=C[C@]67C)O)C)O |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |

Kanonische SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |

Synonyme |

INDOPRED |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)